molecular formula C11H13ClN2 B6334472 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine CAS No. 682802-84-2

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine

Cat. No. B6334472
CAS RN: 682802-84-2
M. Wt: 208.69 g/mol
InChI Key: UUCUKWNPBAJYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine, also known as 5-chloro-MEL, is a synthetic indole-3-ethanamine compound that has been used in a wide range of scientific research applications. It is a derivative of the neurotransmitter serotonin and has been studied for its effects on neuronal and glial cells, as well as its potential therapeutic effects.

Scientific Research Applications

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine has been studied for its effects on neuronal and glial cells. It has been used to study the effects of serotonin on neuronal development, plasticity, and behavior. It has also been studied for its potential therapeutic effects. In particular, it has been studied for its potential antidepressant effects and its ability to reduce anxiety.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine is not yet fully understood. It is believed to act as an agonist at serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. It is thought to increase the levels of serotonin in the brain, which can lead to an increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects
2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine has been studied for its effects on neuronal and glial cells. It has been found to increase the expression of certain proteins involved in neuronal development and plasticity, such as brain-derived neurotrophic factor (BDNF). It has also been found to reduce oxidative stress in glial cells, which can lead to improved neuronal function.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine in laboratory experiments is that it is a relatively stable compound that is easy to synthesize. Additionally, its effects on neuronal and glial cells have been well studied, making it a useful tool for studying the effects of serotonin on neuronal development, plasticity, and behavior. However, one limitation of using 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine in laboratory experiments is that it is not yet known how it interacts with other neurotransmitters, such as dopamine and norepinephrine.

Future Directions

Future research on 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine should focus on understanding its mechanism of action and its interactions with other neurotransmitters. Additionally, further research should be conducted on its potential therapeutic effects, such as its ability to reduce anxiety and depression. Additionally, it would be beneficial to study its effects on other areas of the brain, such as the hippocampus and the amygdala. Finally, further research should be conducted to determine the long-term effects of 2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine use.

Synthesis Methods

2-(5-Chloro-1-methyl-1H-indol-3-yl)-ethylamine can be synthesized from the reaction of 5-chloroindole and ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 80°C for a period of 2 hours. The product is then filtered and dried to yield a white powder.

properties

IUPAC Name

2-(5-chloro-1-methylindol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-6-9(12)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCUKWNPBAJYFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Cl)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.